ethyl (2R)-2-({[(benzyloxy)carbonyl]amino}amino)-3-(3,4-dimethoxyphenyl)-2-methylpropanoate
Description
Ethyl (2R)-2-({[(benzyloxy)carbonyl]amino}amino)-3-(3,4-dimethoxyphenyl)-2-methylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a benzyloxycarbonyl group, a dimethoxyphenyl group, and a chiral center at the 2-position of the propanoate moiety.
Properties
IUPAC Name |
ethyl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6/c1-5-29-20(25)22(2,14-17-11-12-18(27-3)19(13-17)28-4)24-23-21(26)30-15-16-9-7-6-8-10-16/h6-13,24H,5,14-15H2,1-4H3,(H,23,26)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFBIJOJONMXEK-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)OC)OC)NNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@](C)(CC1=CC(=C(C=C1)OC)OC)NNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-({[(benzyloxy)carbonyl]amino}amino)-3-(3,4-dimethoxyphenyl)-2-methylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The primary amine is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions.
Formation of the chiral center: The chiral center at the 2-position is introduced through asymmetric synthesis or chiral resolution techniques.
Coupling reactions: The protected amine is coupled with the appropriate carboxylic acid derivative to form the desired ester.
Deprotection: The Cbz group is removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment and purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-({[(benzyloxy)carbonyl]amino}amino)-3-(3,4-dimethoxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (2R)-2-({[(benzyloxy)carbonyl]amino}amino)-3-(3,4-dimethoxyphenyl)-2-methylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (2R)-2-({[(benzyloxy)carbonyl]amino}amino)-3-(3,4-dimethoxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Ethyl (2R)-2-({[(benzyloxy)carbonyl]amino}amino)-3-(3,4-dimethoxyphenyl)-2-methylpropanoate can be compared with other similar compounds, such as:
Ethyl (2R)-2-({[(benzyloxy)carbonyl]amino}amino)-3-phenylpropanoate: Lacks the dimethoxy groups, which may affect its reactivity and biological activity.
Ethyl (2R)-2-({[(benzyloxy)carbonyl]amino}amino)-3-(4-methoxyphenyl)-2-methylpropanoate: Contains a single methoxy group, which may result in different chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
